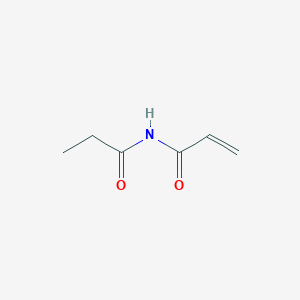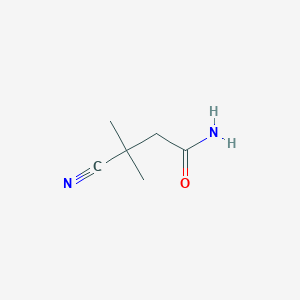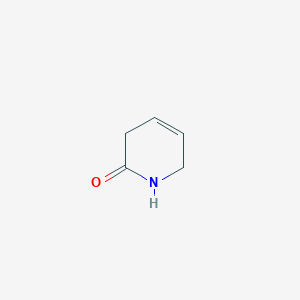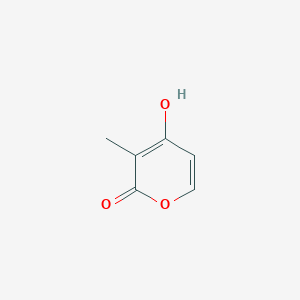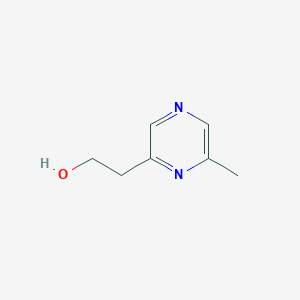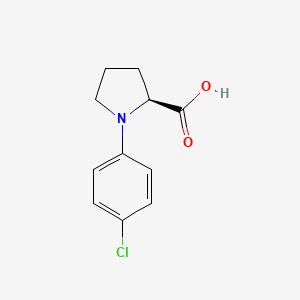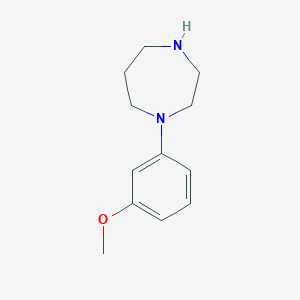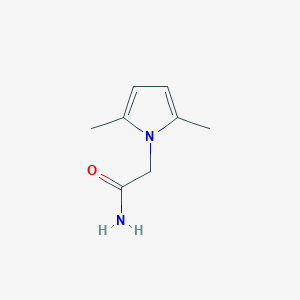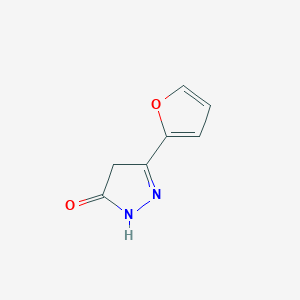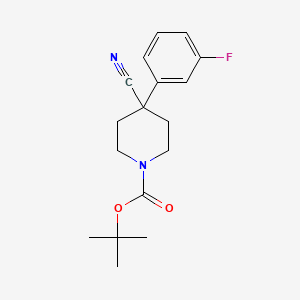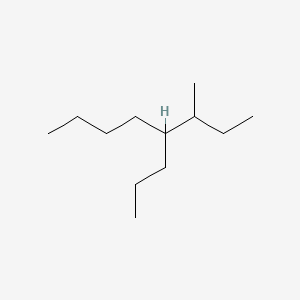
3-Methyl-4-propyloctane
Vue d'ensemble
Description
3-Methyl-4-propyloctane is an organic compound with the molecular formula C12H26 . It belongs to the class of alkanes, which are hydrocarbons containing only single covalent bonds between carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a chain of 12 carbon atoms (octane), with a methyl group (CH3) attached to the third carbon atom and a propyl group (C3H7) attached to the fourth carbon atom . The molecular weight of the compound is 170.3348 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 170.3348 and a density of 0.7617 . The compound has a melting point of -50.8°C and a boiling point of 197°C .Applications De Recherche Scientifique
1. X-Ray Structures and Computational Studies
The study by Nycz, Małecki, Zawiazalec, & Paździorek (2011) explored the x-ray structures and computational studies of several cathinones. Although it does not directly address 3-Methyl-4-propyloctane, its methodology and findings can be relevant in understanding the structural and electronic properties of similar compounds.
2. Polymerization Studies
The polymerization of compounds like N-Propargyl-2-methyloctanamide and N-propargyl-2-ethyloctanamide, similar in structure to this compound, was examined in a study by Tabei, Nomura, Shiotsuki, Sanda, & Masuda (2005). This research provides insights into the behavior of similar compounds in polymerization reactions and their potential applications in materials science.
3. Forensic Toxicology
Research by Fogarty, Papsun, & Logan (2018) on 3-methylfentanyl, a compound structurally related to this compound, highlighted its importance in forensic toxicology. The study developed a method for analyzing low concentrations of similar compounds in blood, which could be adapted for this compound.
4. Dielectric Studies
The study of dielectric properties of various organic compounds including 3-methyl-3-heptanol by Johari & Goldstein (1971) can offer insights into the physical properties of this compound, which may have similar characteristics.
Propriétés
IUPAC Name |
3-methyl-4-propyloctane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26/c1-5-8-10-12(9-6-2)11(4)7-3/h11-12H,5-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXPEFTVFFFIBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC)C(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80611350 | |
| Record name | 3-Methyl-4-propyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62184-35-4 | |
| Record name | 3-Methyl-4-propyloctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80611350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



